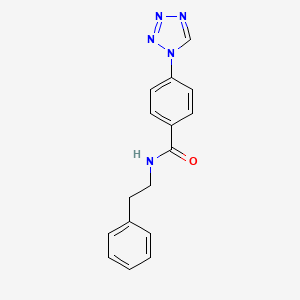
N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide, also known as TA-8995, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of tetrazole-based compounds and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it is believed that it exerts its pharmacological effects by modulating various signaling pathways involved in cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects
N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide has also been found to modulate the expression of genes involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent pharmacological properties. However, its limited solubility in water can make it challenging to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide. One potential area of study is its potential use as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and its efficacy in various cancer types. Another potential area of study is its use as an anti-inflammatory agent. Studies have shown that N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide can reduce inflammation, and further research is needed to determine its potential use in treating various inflammatory conditions. Additionally, the development of more soluble derivatives of N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide may enhance its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with N-(2-bromoethyl)aniline in the presence of a coupling agent. The resulting product is then treated with an acid to yield N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide in high yield.
Applications De Recherche Scientifique
N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. Studies have shown that N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide can inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(17-11-10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)21-12-18-19-20-21/h1-9,12H,10-11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSVKIQLCNMTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenethyl-4-tetrazol-1-yl-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304856.png)
![3-(4-methoxyphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5304862.png)
![N-1,3-benzothiazol-2-yl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5304868.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5304880.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5304888.png)
![ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5304890.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5304910.png)
![3-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5304917.png)
![3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5304944.png)
![N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5304950.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304956.png)
![4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5304962.png)
![3-(3,4-difluorophenyl)-5-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5304965.png)
![4-[2-(3-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304966.png)